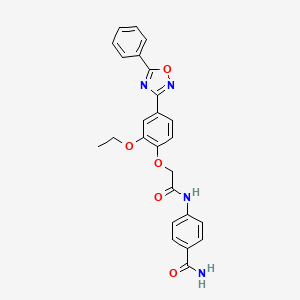
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide, also known as EPOB or EPO906, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Wirkmechanismus
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor (TCF), which is necessary for the transcriptional activation of Wnt target genes. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide binds to the armadillo repeat domain of β-catenin, preventing its interaction with TCF and inhibiting the transcriptional activity of the pathway.
Biochemical and Physiological Effects:
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. In addition, its use in clinical settings may be limited by its pharmacokinetic properties and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide in cancer treatment.
Synthesemethoden
The synthesis of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to 2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid. This intermediate is then coupled with 4-aminobenzamide to yield the final product, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been studied extensively for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGJBVSAAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
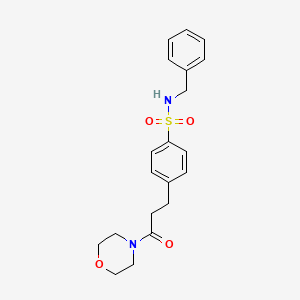
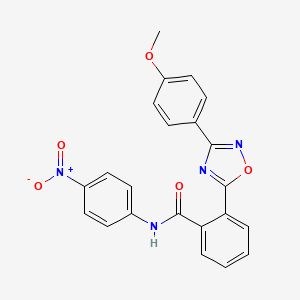
![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)
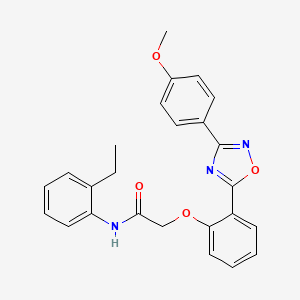
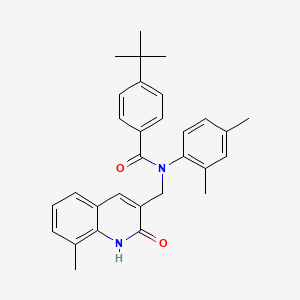


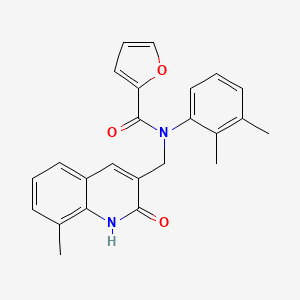
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

